molecular formula C9H9NO3 B13158858 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one

3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B13158858
M. Wt: 179.17 g/mol
InChI Key: HQCFWZAHTPHDTN-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a carbonyl compound under acidic conditions . For example, methanesulfonic acid in methanol under reflux conditions can be used to obtain the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .

Scientific Research Applications

3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one include other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. For example, the presence of both hydroxy and methoxy groups can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-hydroxy-7-methoxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H9NO3/c1-13-6-4-2-3-5-7(6)10-9(12)8(5)11/h2-4,8,11H,1H3,(H,10,12)

InChI Key

HQCFWZAHTPHDTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C2O

Origin of Product

United States

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